molecular formula C11H10N2O4 B8328873 methyl 2-(4-nitro-1H-indol-1-yl)acetate

methyl 2-(4-nitro-1H-indol-1-yl)acetate

Cat. No. B8328873
M. Wt: 234.21 g/mol
InChI Key: LGJAQHWTLYOGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-nitro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(4-nitroindol-1-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)7-12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-6H,7H2,1H3

InChI Key

LGJAQHWTLYOGGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-indole (500 mg, 3.08 mmol) in DMF (10 ml), K2CO3 (511 mg, 3.70 mmol) and methyl 2-bromoacetate (343 μl, 3.70 mmol) were added, and the mixture was stirred at 100° C. under MW irradiation for 30 minutes. The insoluble inorganic salts was filtered off, and the solvent was evaporated, recovering crude desired methyl 2-(4-nitro-1H-indol-1-yl)acetate which was used in the next step without further purification (810 mg). MS/ESI+ 235.1 [MH]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
343 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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